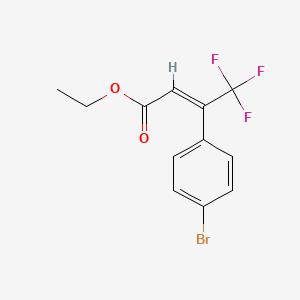

Ethyl3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

CAS No.:

Cat. No.: VC13620310

Molecular Formula: C12H10BrF3O2

Molecular Weight: 323.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrF3O2 |

|---|---|

| Molecular Weight | 323.10 g/mol |

| IUPAC Name | ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate |

| Standard InChI | InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ |

| Standard InChI Key | GVBGGDBGUKPIEX-JXMROGBWSA-N |

| Isomeric SMILES | CCOC(=O)/C=C(\C1=CC=C(C=C1)Br)/C(F)(F)F |

| SMILES | CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Systematic Nomenclature

The compound’s systematic IUPAC name is ethyl (E)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate, with the molecular formula C₁₂H₁₀BrF₃O₂ and a molecular weight of 329.12 g/mol. Its structure comprises:

-

A 4-bromophenyl group at the β-position of the α,β-unsaturated ester.

-

A trifluoromethyl (CF₃) group at the γ-position.

-

An ethyl ester moiety at the carbonyl terminus.

Key stereoelectronic features include:

-

The electron-withdrawing CF₃ group, which polarizes the double bond, enhancing electrophilicity at the β-carbon .

-

The bromine atom on the phenyl ring, which introduces steric bulk and potential for halogen bonding .

Synthesis and Manufacturing

Synthetic Strategies

While no direct synthesis routes for this compound are documented, plausible methodologies can be inferred from analogous systems:

Knoevenagel Condensation

A two-step approach may involve:

-

Formation of the α,β-unsaturated ester: Condensation of 4-bromobenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine .

-

Bromination: Electrophilic addition of bromine at the α-position, though regioselectivity must be controlled to avoid over-halogenation .

Cross-Coupling Reactions

Palladium-catalyzed coupling between ethyl 4,4,4-trifluorobut-2-enoate and 4-bromophenylboronic acid could install the aryl group :

Industrial-Scale Production Challenges

-

Regioselectivity: Competing reactions at the double bond (e.g., bromination vs. trifluoromethyl group stabilization) require precise temperature and solvent control .

-

Purification: High-boiling-point solvents like dimethylformamide (DMF) may complicate distillation, necessitating chromatography .

Physicochemical Properties

Experimental Data from Analogous Compounds

Spectroscopic Characteristics

-

¹H NMR: Expected signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester OCH₂), and δ 6.8–7.6 ppm (aromatic protons) .

-

IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O) and 670 cm⁻¹ (C-Br stretch) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The 4-bromophenyl group directs incoming electrophiles to the meta position due to the bromine’s -I effect. For example, nitration would yield a 3-nitro-4-bromophenyl derivative .

Nucleophilic Attack at the α-Position

The electron-deficient double bond undergoes Michael addition with amines or thiols:

This reactivity is exploited in drug discovery to create β-amino esters .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield ethyl 3-(4-bromophenyl)-4,4,4-trifluorobutanoate, a saturated analog with altered pharmacokinetic properties .

Research Gaps and Future Directions

-

Stereochemical Control: Developing asymmetric synthesis routes to access enantiopure forms for chiral drug candidates.

-

Biological Screening: Testing against cancer cell lines and microbial pathogens to identify lead compounds.

-

Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume